Product packaging for Diphenylmethanimine hydrochloride(Cat. No.:CAS No. 5319-67-5)

Diphenylmethanimine hydrochloride

Cat. No.: B1590477
CAS No.: 5319-67-5
M. Wt: 217.69 g/mol
InChI Key: QXHZCMMSAPYFKT-UHFFFAOYSA-N
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Description

Conceptual Framework of Imines as Carbon-Nitrogen Double Bond Functionalities

Imines are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N). wikipedia.org They are the nitrogen analogues of aldehydes and ketones, where the oxygen atom of the carbonyl group is replaced by a nitrogen atom. wikipedia.orgmasterorganicchemistry.com This functional group is typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. masterorganicchemistry.comtaylorandfrancis.com The carbon and nitrogen atoms of the imine bond are sp2-hybridized, resulting in a planar geometry. wikipedia.org The C=N bond distance is generally in the range of 1.29–1.35 Å. wikipedia.org Imines are mildly basic and can be protonated to form their corresponding iminium salts. wikipedia.org

Significance of Iminium Ions as Activated Electrophiles in Organic Synthesis

Iminium ions, also known as iminium salts, are positively charged species with the general structure [R₂C=NR₂]⁺. wikipedia.org They are formed by the protonation or alkylation of imines, or by the reaction of a secondary amine with a carbonyl compound in the presence of an acid. wikipedia.orgnumberanalytics.com The positive charge on the iminium ion is delocalized across the C=N bond, which significantly enhances the electrophilicity of the carbon atom. fiveable.me This activation makes iminium ions highly susceptible to attack by a wide range of nucleophiles. numberanalytics.comfiveable.me

Their heightened reactivity makes iminium ions valuable intermediates in numerous organic reactions. numberanalytics.comfiveable.me They are key players in the formation of carbon-carbon and carbon-heteroatom bonds, and are instrumental in the synthesis of complex molecules, including alkaloids and various heterocyclic compounds. numberanalytics.comfiveable.me Notable reactions involving iminium ions include the Mannich reaction, the Stork enamine reaction, and various cycloaddition and rearrangement reactions. numberanalytics.comfiveable.me

Contextualization of Diphenylmethanimine Hydrochloride within Imine Chemistry

This compound is the hydrochloride salt of diphenylmethanimine (also known as benzophenone (B1666685) imine). nih.gov As an iminium salt, it embodies the enhanced electrophilicity characteristic of this class of compounds. Its structure, featuring two phenyl groups attached to the iminium carbon, influences its reactivity and stability. This compound serves as a versatile reagent and intermediate in organic synthesis, participating in reactions such as nucleophilic additions and serving as a precursor for the synthesis of other functionalized molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B1590477 Diphenylmethanimine hydrochloride CAS No. 5319-67-5

Properties

IUPAC Name

diphenylmethanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZCMMSAPYFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201248
Record name Benzophenone imine hydrochloride
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-67-5
Record name Benzophenone imine hydrochloride
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Record name 5319-67-5
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Record name Benzophenone imine hydrochloride
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Record name BENZOPHENONE IMINE HYDROCHLORIDE
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Chemical and Physical Properties of Diphenylmethanimine Hydrochloride

Diphenylmethanimine hydrochloride is a white to yellowish crystalline solid. aksci.com It is soluble in polar solvents such as water, ethanol (B145695), and ether, but insoluble in non-polar solvents.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Formula C₁₃H₁₂ClN nih.govaksci.com3wpharm.com
Molecular Weight 217.69 g/mol nih.govaksci.com3wpharm.com
Melting Point 116-119 °C or 151-153 °C aksci.com
Appearance White to yellowish crystalline solid aksci.com

| Solubility | Soluble in water, alcohol, and ether | |

Note: Discrepancies in melting point values may be due to different experimental conditions or sample purity.

Synthesis of Diphenylmethanimine Hydrochloride

The primary method for the preparation of diphenylmethanimine hydrochloride involves the reaction of diphenylmethanimine (benzophenone imine) with hydrochloric acid. This acid-base reaction protonates the nitrogen atom of the imine, forming the corresponding iminium salt. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol.

Diphenylmethanimine itself can be synthesized through several routes, including:

The reaction of phenylmagnesium bromide with benzonitrile, followed by careful hydrolysis. wikipedia.org

The reaction of benzophenone (B1666685) with ammonia (B1221849). wikipedia.org

A method involving the reaction of benzophenone with bis(trimethylsilyl)amine in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride. acs.org

Spectroscopic and Structural Characterization of Diphenylmethanimine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. In the case of diphenylmethanimine hydrochloride, both ¹H and ¹³C NMR provide crucial information about the electronic environment of the protons and carbons, particularly those associated with the key azomethine functional group.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns of Azomethine Protons

The ¹H NMR spectrum of iminium salts, including this compound, reveals characteristic chemical shifts for the azomethine proton. In a study of various iminium salts, the azomethine proton (N=CH) typically resonates in the downfield region, often between 8.30 ± 0.15 ppm. rsc.org This significant downfield shift is attributed to the deshielding effect of the positively charged nitrogen atom, which withdraws electron density from the surrounding protons.

The specific chemical shift of the azomethine proton in this compound can be influenced by the solvent and the nature of the counter-ion. The coupling patterns of the azomethine proton with neighboring protons, if any, would provide further structural information, though in the case of diphenylmethanimine, the azomethine carbon is bonded to two phenyl groups and a nitrogen, leaving the azomethine proton without adjacent protons to couple with, resulting in a singlet.

¹³C NMR Spectral Analysis: Azomethine Carbon Signatures

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The azomethine carbon (C=N) is particularly diagnostic. In iminium salts, this carbon signal appears significantly downfield. For instance, in a study of related iminium ions, the azomethine carbon was observed at approximately 152.6 ± 0.5 ppm. rsc.org This downfield shift is a direct consequence of the positive charge on the nitrogen atom, which strongly deshields the adjacent carbon.

The chemical shift of the azomethine carbon in this compound is a key indicator of the iminium character of the C=N bond. For comparison, the azomethine carbon in neutral Schiff bases typically resonates at a more upfield position. For example, in some Schiff base ligands, the azomethine carbon signal appears around 159.95 ppm to 162.85 ppm. researchgate.netresearchgate.net The significant downfield shift in the hydrochloride salt confirms the presence of the protonated and positively charged iminium moiety.

Compound Type Typical ¹³C NMR Chemical Shift of Azomethine Carbon (ppm)
Iminium Salts~152.6 ± 0.5 rsc.org
Neutral Schiff Bases~160-163 researchgate.netresearchgate.net

Advanced NMR Techniques for Mechanistic Studies (e.g., variable temperature NMR, 2D NMR)

Advanced NMR techniques such as variable temperature (VT) NMR and two-dimensional (2D) NMR can provide deeper insights into the dynamic processes and structural connectivity of this compound.

Variable Temperature (VT) NMR: VT-NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-N bond or intermolecular exchange phenomena. By recording spectra at different temperatures, it is possible to observe changes in chemical shifts, line broadening, or the coalescence of signals, which can be used to determine thermodynamic parameters for these processes. nih.govresearchgate.netresearchgate.net For instance, temperature-induced changes in chemical shifts can be reproducible and specific to certain metabolites or functional groups, aiding in their identification in complex mixtures. rsc.org

2D NMR Spectroscopy: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. While diphenylmethanimine itself has a relatively simple structure, 2D NMR could be used to definitively assign the signals of the phenyl rings and confirm the absence of through-bond coupling to the azomethine proton. HMBC (Heteronuclear Multiple Bond Correlation) experiments could show long-range correlations, for example, between the azomethine proton and the carbons of the phenyl rings, further solidifying the structural assignment. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, IR spectroscopy is particularly useful for characterizing the C=N bond of the iminium ion and observing the effects of hydrogen bonding.

Analysis of C=N Stretching Vibrations

The stretching vibration of the carbon-nitrogen double bond (C=N) in imines and their salts gives rise to a characteristic absorption band in the IR spectrum. In neutral imines (Schiff bases), the C=N stretching frequency typically appears in the range of 1690-1640 cm⁻¹. msu.edu However, upon protonation to form the iminium salt, this stretching frequency is expected to shift.

In the case of this compound, the C=N bond has a higher bond order due to the positive charge on the nitrogen, which generally leads to an increase in the stretching frequency. This is in contrast to the C=O stretching frequency in ketones, which decreases with conjugation. wpmucdn.com The IR spectrum of an iminium salt will show a strong absorption band for the C=N⁺ stretching vibration, which is typically found in the region of 1680-1660 cm⁻¹. The exact position of this band can be influenced by the substituents on the carbon and nitrogen atoms.

Hydrogen Bonding Effects on IR Spectra

Hydrogen bonding significantly influences the IR spectrum, particularly the stretching vibrations of the groups involved. In this compound, the N-H bond of the iminium cation can form hydrogen bonds with the chloride anion or with solvent molecules. This interaction leads to a broadening and a shift in the N-H stretching frequency. nih.govquora.comresearchgate.netarxiv.org

The N-H stretching vibration in secondary amine hydrochlorides typically appears as a broad band in the region of 2700-2400 cm⁻¹. researchgate.net This broadness is a hallmark of hydrogen bonding. The presence of this broad absorption in the IR spectrum of this compound would be a strong indicator of the salt's formation and the presence of significant hydrogen bonding interactions. Furthermore, hydrogen bonding can also affect the C=N stretching vibration, potentially causing a slight shift in its absorption frequency. youtube.com The N-H bending vibration is also a characteristic feature, often observed around 1620-1560 cm⁻¹. researchgate.net

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Comments
N-H Stretch (H-bonded)2700-2400 researchgate.netBroad absorption, characteristic of amine salts.
C=N⁺ Stretch1680-1660Strong absorption, indicative of the iminium ion.
N-H Bend1620-1560 researchgate.netCharacteristic of secondary amine salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, this analysis provides insights into its chromophoric system, which is primarily composed of the diphenylmethanimine core.

Electronic Transitions and Chromophoric Behavior

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the iminium group. The key chromophore is the conjugated system formed by the two phenyl rings and the carbon-nitrogen double bond (C=N). The protonation of the imine nitrogen to form the hydrochloride salt influences the electronic structure and, consequently, the absorption spectrum.

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. The π → π* transitions, originating from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene (B151609) rings and the C=N group, are typically intense and occur at shorter wavelengths. The extended conjugation between the phenyl rings and the imine moiety is expected to result in a bathochromic (red) shift of these absorption bands compared to non-conjugated systems.

The n → π* transitions involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. In the free imine (Diphenylmethanimine), this transition is typically observed as a weak absorption band at a longer wavelength. However, in this compound, the lone pair of electrons on the nitrogen is protonated, which significantly lowers the energy of the n-orbital. Consequently, the n → π* transition is expected to be blue-shifted to a much shorter wavelength, often becoming obscured by the more intense π → π* absorptions.

Solvent Effects on Electronic Spectra

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions with polar solvent molecules, which increases the energy required for the transition. As mentioned earlier, for this compound, this effect would further shift the n → π* transition to shorter wavelengths.

A summary of common solvents used in UV-Vis spectroscopy and their polarity, as indicated by their dielectric constant, is provided below. The selection of an appropriate solvent is crucial to avoid interference with the analyte's absorption spectrum.

SolventDielectric Constant (ε) at 20°CUV Cutoff (nm)
Water80.1190
Methanol32.7205
Ethanol (B145695)24.5210
Acetonitrile37.5190
Dichloromethane9.1233
Chloroform4.8245
Hexane1.9201

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.gov

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₃H₁₂ClN) is approximately 217.69 g/mol . nih.gov

Upon introduction into the mass spectrometer, the compound is ionized. In the case of the hydrochloride salt, this often involves the protonation of the imine nitrogen, leading to a molecular ion [M+H]⁺ corresponding to the diphenylmethaniminium cation (C₁₃H₁₂N⁺), with an expected m/z (mass-to-charge ratio) of approximately 182.2.

The fragmentation of the diphenylmethaniminium ion is expected to proceed through several characteristic pathways, primarily involving the stable diphenylmethyl carbocation and related structures. A plausible fragmentation pattern is outlined below:

Formation of the Diphenylmethyl Cation (m/z 167): A primary fragmentation pathway is likely the loss of a neutral ammonia (B1221849) (NH₃) molecule from the protonated molecular ion, leading to the highly stable diphenylmethyl cation.

Formation of the Phenyl Cation (m/z 77): Further fragmentation of the diphenylmethyl cation can occur through the loss of a neutral benzene molecule, resulting in the formation of the phenyl cation.

Other Minor Fragments: Other fragmentation pathways may also be observed, leading to smaller fragments characteristic of the benzene ring structure.

The following table summarizes the expected major fragments and their proposed structures.

m/zProposed FragmentFormula
182.2[M+H]⁺[C₁₃H₁₂N]⁺
167.1Diphenylmethyl cation[C₁₃H₁₁]⁺
77.1Phenyl cation[C₆H₅]⁺

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Crystallographic Analysis of Bond Lengths, Angles, and Dihedral Angles

A crystallographic analysis of this compound would reveal key structural parameters. The C=N double bond of the iminium group is expected to be shorter than a C-N single bond but slightly longer than a typical C=N double bond due to the delocalization of the positive charge. The C-C bond lengths within the phenyl rings should be characteristic of aromatic systems, typically around 1.39 Å. The bond angles around the sp²-hybridized iminium carbon would be approximately 120°.

A crucial aspect of the structure would be the dihedral angles between the two phenyl rings and the plane of the C=N bond. Steric hindrance between the ortho-hydrogens of the phenyl rings would likely prevent the molecule from being perfectly planar. The phenyl rings are expected to be twisted out of the plane of the iminium group, adopting a propeller-like conformation.

A hypothetical data table of expected bond lengths and angles is presented below, based on typical values for similar structures.

BondExpected Length (Å)AngleExpected Angle (°)
C=N1.28 - 1.32C-C-C (phenyl)~120
C-C (phenyl)1.38 - 1.40C-C=N~120
C-H (phenyl)0.93 - 1.00H-N-C~120

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The primary interaction is expected to be the strong N-H···Cl⁻ hydrogen bond between the iminium proton and the chloride anion. This interaction would likely play a dominant role in the formation of the crystal lattice.

In addition to this strong hydrogen bond, weaker C-H···Cl⁻ and C-H···π interactions are also anticipated. The C-H···π interactions would involve the hydrogen atoms of the phenyl rings interacting with the π-electron clouds of adjacent phenyl rings.

Theoretical and Computational Chemistry Studies on this compound: A Field Awaiting Exploration

Despite the significant role of theoretical and computational chemistry in modern chemical research, a thorough investigation into the electronic structure, reactivity, and bonding of this compound through these methods appears to be a largely unexplored area of study. A comprehensive search of available scientific literature reveals a notable absence of dedicated research articles and data pertaining to the specific computational analyses outlined for this compound.

While computational methods such as Density Functional Theory (DFT), Molecular Orbital Analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for elucidating molecular properties, their application to this compound has not been documented in accessible scholarly sources. Consequently, the detailed analysis of its electronic structure, the validation of experimental data with computed parameters, the prediction of its reactivity through HOMO-LUMO analysis, the characterization of its chemical bonds via QTAIM, and the investigation of its reaction mechanisms are yet to be reported.

This lack of published research prevents the construction of a detailed article based on the provided outline. The scientific community awaits future studies that will apply these computational techniques to this compound, which would undoubtedly provide valuable insights into its fundamental chemical nature. Such research would be instrumental in building a comprehensive understanding of this compound, from its molecular geometry and electronic properties to its reactive behavior.

Computational Mechanistic Investigations

Energy Profiles and Rate Constant Predictions

Detailed energy profiles and rate constant predictions for reactions involving this compound are not documented in the existing scientific literature. Computational studies typically generate these profiles to understand reaction pathways, identify transition states, and predict the speed of a chemical reaction. For instance, computational methods can be used to model reaction mechanisms, such as the one proposed for the synthesis of benzophenone (B1666685) imine, a related compound. acs.org While the synthesis and reactions of benzophenone imine (the free base of the subject compound) are known, in-depth computational analyses of their energy landscapes are not available. wikipedia.org

Solvation Models in Computational Studies (e.g., Polarizable Continuum Model (PCM))

The influence of solvents on chemical reactions and molecular properties is often studied using solvation models like the Polarizable Continuum Model (PCM). These models are crucial for accurately predicting behavior in solution. While the principles of these models are well-established and their application is widespread in computational chemistry, there are no specific studies that report the use of PCM or other solvation models to analyze the behavior of this compound in different solvents.

Quantitative Structure-Activity Relationship (QSAR) and Related Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or other properties. These models are a cornerstone of modern drug discovery and materials science. acs.org Despite the potential utility of QSAR in understanding the properties of imines, no specific QSAR studies or related predictive models for this compound have been found in the reviewed literature. Research in this area tends to focus on broader classes of compounds or specific applications like medicinal chemistry, without singling out this particular molecule.

Research Findings on Diphenylmethanimine and Its Hydrochloride Salt

Classical Condensation Reactions: Aldehydes, Ketones, and Primary Amines

The most traditional and widely employed method for the synthesis of imines, also known as Schiff bases, is the condensation reaction between an aldehyde or a ketone and a primary amine. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of diphenylmethanimine, this would involve the reaction of benzophenone with a suitable amine source. This reaction is a reversible process that results in the formation of a C=N double bond and the elimination of a water molecule. masterorganicchemistry.comlibretexts.orglibretexts.org

Influence of Reaction Conditions on Imine Formation Equilibria

The reversible nature of imine formation necessitates careful control of reaction conditions to drive the equilibrium towards the desired product. libretexts.orgoperachem.com Several factors significantly influence this equilibrium:

pH: The rate of imine formation is highly dependent on the pH of the reaction medium. Generally, the reaction is fastest in weakly acidic conditions, typically around a pH of 5. libretexts.orglibretexts.orgarkat-usa.org At lower pH values, the amine reactant becomes protonated, rendering it non-nucleophilic and slowing the reaction. libretexts.orglibretexts.org Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, which is a crucial step for the elimination of water. libretexts.orglibretexts.org

Stoichiometry: Using an excess of one of the reactants, typically the amine, can shift the equilibrium towards the product side. operachem.com

Solvent: The choice of solvent can impact the reaction equilibrium. While both organic and aqueous media can be used, the removal of water is often more straightforward in organic solvents. arkat-usa.org

Temperature: Higher temperatures can favor the forward reaction by providing the necessary activation energy and facilitating the removal of water. However, the stability of the resulting imine at elevated temperatures must be considered. rsc.org

The stability of the resulting imine is also a critical factor. Aromatic imines, such as diphenylmethanimine, tend to be more stable and crystalline, making them easier to isolate and purify compared to their aliphatic counterparts, which are often unstable and prone to hydrolysis. researchgate.net

Catalytic Strategies in Imine Synthesis (e.g., Brønsted Acid Catalysis, Lewis Acid Catalysis)

To enhance the rate and efficiency of imine formation, various catalytic strategies are employed.

Brønsted Acid Catalysis: The addition of a catalytic amount of a Brønsted acid is a common practice in imine synthesis. acs.orgnih.govacs.orgnih.govcore.ac.uk The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the primary amine. operachem.com It also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a better leaving group (water). libretexts.org Common Brønsted acids used include p-toluenesulfonic acid (PTSA), hydrochloric acid, and acetic acid. operachem.com

Lewis Acid Catalysis: Lewis acids can also effectively catalyze imine formation and related reactions. acs.orgjst.go.jpnih.gov They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. jst.go.jp Rare earth triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), have been shown to be excellent catalysts for various imine reactions. acs.orgjst.go.jp Zirconium and hafnium triflates have also demonstrated efficacy in activating imines. jst.go.jp A challenge with Lewis acid catalysis is the potential for the product amine to coordinate strongly with the Lewis acid, leading to catalyst deactivation. uwo.ca However, certain Lewis acids, like rare earth triflates, have been found to be less susceptible to this product inhibition. jst.go.jp

Table 1: Comparison of Catalytic Strategies in Imine Synthesis

Catalyst Type Mechanism of Action Advantages Common Examples
Brønsted Acid Protonates the carbonyl oxygen, increasing electrophilicity and facilitating water elimination. libretexts.orgoperachem.com Readily available, inexpensive, and effective for many substrates. operachem.com p-Toluenesulfonic acid (PTSA), Hydrochloric acid (HCl), Acetic acid (CH₃COOH). operachem.com
Lewis Acid Coordinates to the carbonyl oxygen, activating the carbonyl group. jst.go.jp Can be highly effective, even in catalytic amounts, and can offer unique selectivity. acs.orgjst.go.jp Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), Titanium tetrachloride (TiCl₄). acs.orgnih.gov

Azeotropic Water Removal Techniques to Drive Equilibrium

A crucial aspect of driving the imine formation equilibrium towards completion is the removal of the water generated during the reaction. researchgate.netwalisongo.ac.id A highly effective and commonly used method is azeotropic distillation, often employing a Dean-Stark apparatus. walisongo.ac.idacs.orgchegg.com

In this technique, the reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene (B151609). walisongo.ac.idchegg.comacs.org As the reaction mixture is heated to reflux, the water-solvent azeotrope distills over and is collected in the Dean-Stark trap. chegg.com The condensed solvent, being less dense than water, returns to the reaction flask, while the water separates and is trapped, effectively removing it from the reaction and shifting the equilibrium to favor imine formation. walisongo.ac.idchegg.com This method allows for visual monitoring of the reaction's progress by observing the amount of water collected. walisongo.ac.idacs.org

Other methods for water removal include the use of dehydrating agents like molecular sieves (e.g., 3Å or 4Å) or hygroscopic salts (e.g., Na₂SO₄, MgSO₄). operachem.comresearchgate.net

Advanced Synthetic Approaches to Imines and Iminium Salts

Beyond classical condensation, more advanced methods have been developed for the synthesis of imines and their corresponding salts, offering alternative pathways and often milder reaction conditions.

Metal-Catalyzed Imine Synthesis

Transition metal catalysis offers a powerful alternative to traditional imine synthesis, often allowing for the direct preparation of imines from amines, thereby bypassing the need for pre-formed aldehydes. rsc.orgrsc.org This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps. rsc.org

Copper-catalyzed oxidative coupling of amines is a prominent example of this strategy. rsc.orgrsc.org These reactions typically involve the use of a transition metal catalyst and an oxidant to facilitate the formation of the imine bond. While many methods exist, they can sometimes be limited by the need for high temperatures, inert atmospheres, or expensive reagents. rsc.org Iron-catalyzed asymmetric reduction of N-alkyl imines represents another significant advancement, providing access to chiral amines with high enantioselectivity. nih.gov

Organocatalytic Pathways for Imine Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a valuable tool in imine synthesis. chemistryviews.orgrsc.orgnih.govnobelprize.org This approach avoids the use of potentially toxic or expensive metals.

One notable organocatalytic method involves the use of quinones to catalyze the oxidative deformylation of 1,2-amino alcohols to produce N-protected imines. chemistryviews.org This strategy allows for the use of readily available amino alcohols as starting materials. chemistryviews.org Furthermore, BINOL-derived phosphoric acids have been successfully employed as catalysts in the asymmetric organocatalytic transfer hydrogenation of imines, yielding enantiopure amines with high selectivity under mild conditions. rsc.org These organocatalytic systems often offer the advantages of being environmentally friendly and highly selective. rsc.org

Photoredox-Catalyzed Routes to Imines

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of imines, offering an alternative to traditional condensation reactions. mdpi.comnih.govsigmaaldrich.comnih.gov This technique utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. nih.govsigmaaldrich.com These processes can be applied to the synthesis of imines through various pathways, including the oxidative coupling of amines and the functionalization of existing imine scaffolds.

One notable application is the aerobic photo-oxidative cross-condensation of anilines with benzylic amines to yield a variety of linear and cyclic imines. au.dkacs.org For instance, palladium-metalated porphyrinic metal-organic frameworks (MOFs), such as PCN-222(Pd), have demonstrated high efficiency as heterogeneous photocatalysts under mild conditions. au.dkacs.org This method allows for the synthesis of sensitive imines that are otherwise difficult to obtain due to the high temperatures or strong oxidizing conditions typically required. au.dkacs.org The photocatalytic cycle often involves the generation of singlet oxygen (¹O₂) or electron holes in the catalyst, which promotes the oxidative transformation. acs.org

Furthermore, photoredox catalysis facilitates the α-functionalization of imines by generating alkyl radicals from stable precursors. mdpi.comnih.gov An inexpensive organic photoredox catalyst can mediate the generation of alkyl radicals from ammonium (B1175870) alkyl bis(catecholato)silicates, which then add to imines to form C-C bonds. nih.gov This redox-neutral method is highly selective and avoids the need for stoichiometric and often hazardous radical initiators. nih.gov Similarly, the carbamoylation of N-aryl imines has been achieved using 4-amido Hantzsch ester derivatives as precursors for carbamoyl (B1232498) radicals under blue light irradiation with a 3DPAFIPN photocatalyst. nih.gov

The versatility of photoredox catalysis is highlighted by its ability to use the imine reagent as both an electrophile and a nucleophile, opening up a wide array of racemic and, more recently, asymmetric transformations. mdpi.com

Generation of Iminium Ions from Amine Precursors

The formation of an iminium ion is a crucial intermediate step in the synthesis of imines from amines and carbonyl compounds. numberanalytics.comlibretexts.org Iminium ions are positively charged species (R¹R²C=N⁺R³R⁴) that are highly electrophilic and thus readily react with nucleophiles. numberanalytics.com Their generation typically begins with the nucleophilic addition of a primary or secondary amine to the carbonyl group of an aldehyde or ketone. libretexts.orgyoutube.com

The process is generally acid-catalyzed and involves a series of reversible steps. libretexts.org First, the amine's nitrogen atom attacks the electrophilic carbonyl carbon, forming a zwitterionic intermediate which then undergoes proton transfer to yield a neutral amino alcohol, also known as a carbinolamine. libretexts.orgarkat-usa.org Protonation of the carbinolamine's hydroxyl group by an acid catalyst converts it into a good leaving group (water). libretexts.org Subsequent elimination of water, often in an E1-like manner, results in the formation of the iminium ion. libretexts.org In the case of a primary amine, a final deprotonation from the nitrogen atom gives the neutral imine product and regenerates the acid catalyst. libretexts.org

If a secondary amine is used, the resulting iminium ion lacks a proton on the nitrogen atom. libretexts.org To form a neutral product, a proton is instead lost from the adjacent carbon (the α-carbon), leading to the formation of an enamine. libretexts.org The rate of imine and enamine formation is pH-dependent, typically reaching a maximum at a weakly acidic pH of around 4 to 5. libretexts.org

Metal complexes have also been employed to activate amines for the formation of imines or iminium ions, providing a pathway that avoids the direct use of aldehydes or ketones. whiterose.ac.uk

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of imines. researchgate.netresearchgate.net These principles guide the development of more sustainable and environmentally benign synthetic methodologies.

Solvent-Free and Aqueous Media Approaches

A significant focus of green chemistry is the reduction or replacement of volatile and often toxic organic solvents. skpharmteco.com To this end, solvent-free and aqueous media approaches for imine synthesis have been extensively explored.

Solvent-free, or neat, reactions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. scirp.orgsemanticscholar.org For example, various aromatic aldehydes can react efficiently with non-volatile amines in the absence of any solvent or catalyst, yielding imines in short reaction times, particularly under microwave irradiation. organic-chemistry.org Another solvent-free method involves the manual or mechanical grinding of reactants. semanticscholar.orgnih.govmdpi.com This mechanochemical approach has been successfully used to synthesize a range of imines, including fluorinated derivatives, by grinding equimolar amounts of aldehydes and anilines at room temperature, often achieving high yields in as little as 15 minutes. nih.govmdpi.com

Table 1: Examples of Solvent-Free Imine Synthesis This table is interactive. Users can sort and filter the data.

Aldehyde Amine Conditions Yield (%) Reference
p-Tolualdehyde o-Toluidine Stirred neat, 1.5 h, then vacuum 99 scirp.org
p-Tolualdehyde m-Toluidine Stirred neat, 1.5 h, then vacuum 100 scirp.org
p-Anisaldehyde m-Toluidine Stirred neat, then vacuum 99 scirp.org
Fluorinated Benzaldehydes Various Anilines Manual grinding, 15 min Good to Excellent nih.govmdpi.com

Aqueous media, particularly water, represents an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org While imine formation in water can be challenging due to the equilibrium nature of the reaction and potential hydrolysis of the product, several strategies have been developed to overcome these issues. arkat-usa.orgresearchgate.net One approach involves a three-component reaction of aldehydes, alkyl bromides, and aqueous ammonia, which serves as both the nitrogen source and the solvent, leading to good to excellent yields of imines. acs.org Theoretical studies have shown that water can catalyze the proton shuttle mechanism required for the conversion of the intermediate zwitterion to the carbinolamine. arkat-usa.org

Supercritical Carbon Dioxide as a Reaction Medium

Supercritical carbon dioxide (sc-CO₂) is a promising green solvent alternative for chemical synthesis. nih.govrsc.org It is non-toxic, non-flammable, inexpensive, and its solvent properties can be tuned by adjusting temperature and pressure. nih.gov Its use can significantly reduce the generation of hazardous waste associated with conventional organic solvents.

While specific examples of this compound synthesis in sc-CO₂ are not prevalent in the provided literature, the medium's properties make it suitable for various organic reactions, including polymer synthesis. rsc.orgresearchgate.net The high diffusivity, low viscosity, and near-zero surface tension of sc-CO₂ can enhance mass transfer rates. nih.gov For the synthesis of imine derivatives, sc-CO₂ could serve as an inert medium, potentially facilitating the removal of water formed during the condensation reaction, thereby driving the equilibrium towards product formation. Its application in the synthesis of fluorinated polymers highlights its ability to dissolve specific reactants and facilitate reactions under mild conditions. researchgate.net The use of sc-CO₂ aligns with the green chemistry principle of using safer solvents and auxiliaries. skpharmteco.com

Mechanochemical Synthesis of Imine Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a cornerstone of green synthesis, often proceeding in the absence of solvents and with minimal energy input. nih.govmdpi.com This technique has been effectively applied to the synthesis of various imine derivatives.

The manual or ball-milling-induced grinding of solid reactants, such as aldehydes and amines, can lead to the formation of imines with high yields and purity, often without the need for subsequent purification steps. semanticscholar.orgnih.govmdpi.com For example, a solvent-free mechanochemical method involving the manual grinding of fluorinated benzaldehydes and various anilines or chiral benzylamines for just 15 minutes at room temperature produced the corresponding imines in good-to-excellent yields. nih.govmdpi.com This method is not only environmentally friendly but can also be scaled up for larger syntheses. nih.govmdpi.com

Mechanochemistry has also been instrumental in the synthesis of complex structures like imine-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govrsc.orgrsc.org These materials are typically synthesized under solvothermal conditions, which contradict green chemistry principles due to the use of hazardous solvents and high temperatures. rsc.org Liquid-assisted grinding in a ball mill has been shown to produce highly crystalline, porous imine-linked COFs in as little as one hour at ambient temperature, a significant improvement over the typical multi-day solvothermal process. rsc.orgrsc.org

Table 2: Comparison of Mechanochemical vs. Solvothermal Synthesis of Imine-Linked COFs This table is interactive. Users can sort and filter the data.

Method Reaction Time Temperature Solvent Use Key Advantage Reference
Solvothermal Typically 3 days High Hazardous solvents Traditional method rsc.org

Exploration of Sustainable and Recyclable Catalysts

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce waste by enabling reactions to occur under milder conditions and with higher selectivity. acs.org A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which lowers costs and minimizes environmental impact. kobe-u.ac.jp

In the context of imine synthesis, several types of recyclable catalysts have been explored. Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture. Metal-organic frameworks (MOFs), such as the palladium-metalated PCN-222 used in photoredox-catalyzed imine synthesis, have demonstrated excellent activity and selectivity and can be recycled for multiple runs without significant loss of performance. au.dkacs.org Nickel nanoparticles supported on zeolite have been used as a recyclable catalyst for the three-component coupling of aldehydes, alkynes, and amines under solvent-free conditions. nih.gov

Simple metal oxides like alumina (B75360) (Al₂O₃) have also been shown to be effective and recyclable catalysts for certain organic transformations. kobe-u.ac.jp Research has demonstrated that alumina can be repeatedly used for reactions if it is simply washed with water and dried between cycles, reducing both catalyst consumption and waste generation. kobe-u.ac.jp Furthermore, the development of polyester-imines from biorenewable sources that can be chemically recycled back to their monomeric components under mild acidic conditions showcases a "design for degradation" approach, another key principle of green chemistry. acs.org

Formation Mechanisms of Imines and Iminium Ions

Imines are typically formed through the condensation reaction of an aldehyde or a ketone with a primary amine. masterorganicchemistry.comnumberanalytics.com This reversible process is often catalyzed by acid and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The hydrochloride salt of diphenylmethanimine, an iminium ion, is a stable form of the corresponding imine.

Detailed Kinetic Studies and Rate-Determining Steps

The formation of imines under acidic conditions is a multi-step process. masterorganicchemistry.comlibretexts.org A widely accepted mechanism is the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. masterorganicchemistry.commasterorganicchemistry.com

The key steps in this mechanism are:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com

Nucleophilic addition of the primary amine to the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgtaylorandfrancis.com

Deprotonation of the nitrogen atom to yield a neutral hemiaminal, also known as a carbinolamine. libretexts.orgyoutube.com

Protonation of the hydroxyl group of the hemiaminal, converting it into a good leaving group (water). libretexts.orgyoutube.com

Elimination of water, facilitated by the lone pair of electrons on the nitrogen, to form a protonated imine, or an iminium ion. masterorganicchemistry.comyoutube.com

Deprotonation of the iminium ion to give the neutral imine. masterorganicchemistry.comyoutube.com

The rate-determining step in imine formation can vary depending on the reaction conditions, particularly the pH. Generally, the elimination of water to form the C=N double bond is considered the rate-limiting step, and this is where acid catalysis is most crucial. masterorganicchemistry.comlibretexts.org The optimal pH for imine formation is typically mildly acidic, around 4 to 5. youtube.comlibretexts.org At very low pH, the amine nucleophile is excessively protonated and becomes non-nucleophilic. Conversely, at high pH, the carbonyl group is not sufficiently activated by protonation, and the final elimination step is slow. libretexts.org

Protonation and Activation of Imine Nitrogen to Form Iminium Ions

The nitrogen atom of an imine is basic and can be protonated by an acid to form an iminium ion. masterorganicchemistry.comnih.gov In the case of this compound, the imine is already in its protonated, salt form. This protonation significantly increases the electrophilicity of the imine carbon, making it highly susceptible to attack by nucleophiles. aksci.comambeed.com The positive charge on the nitrogen atom in the iminium ion withdraws electron density from the C=N double bond, rendering the carbon atom more electron-deficient. nih.gov

Role of Hemiaminal/Carbinolamine Intermediates

Hemiaminals, or carbinolamines, are crucial, albeit often transient, intermediates in the formation of imines. wikipedia.orgebi.ac.uk They are formed by the nucleophilic addition of an amine to a carbonyl group. numberanalytics.comtaylorandfrancis.com These intermediates possess both a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org While generally unstable and prone to dehydration to form the more stable imine, some hemiaminals can be isolated, particularly in specific structural contexts. wikipedia.orgnih.gov The formation of the hemiaminal is a reversible step, and its subsequent acid-catalyzed dehydration drives the reaction towards the formation of the iminium ion and ultimately the imine. libretexts.orgtaylorandfrancis.com

Reactions of this compound as an Electrophile

The electrophilic nature of the iminium carbon in this compound dictates its reactivity, making it a valuable reagent for constructing new chemical bonds.

Nucleophilic Additions to the Iminium Carbon

The positively charged iminium carbon of this compound is a prime target for a wide array of nucleophiles. ambeed.comnih.gov This reactivity allows for the formation of various carbon-heteroatom and carbon-carbon bonds. nih.govnih.gov The general mechanism involves the attack of the nucleophile on the iminium carbon, leading to the formation of a new bond and neutralization of the positive charge on the nitrogen.

NucleophileProduct TypeSignificance
Grignard Reagents (R-MgX)Substituted AminesForms new C-C bonds, leading to more complex amine structures.
Organolithium Reagents (R-Li)Substituted AminesAnother effective method for C-C bond formation.
Cyanide (CN⁻)α-AminonitrilesPrecursors to amino acids and other valuable compounds.
Hydrides (e.g., from NaBH₄)Secondary AminesA reduction reaction that converts the iminium ion to an amine.

Mannich-Type Reactions and Related Carbon-Carbon Bond Formations

Iminium ions, such as this compound, are key intermediates in Mannich-type reactions. masterorganicchemistry.com In these reactions, the iminium ion acts as an electrophile that reacts with a carbon nucleophile, typically an enol or enolate. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of β-amino carbonyl compounds and their derivatives.

The general scheme for a Mannich-type reaction involving an iminium ion is as follows:

Formation of the iminium ion from an aldehyde/ketone and a secondary amine (or use of a pre-formed iminium salt like this compound).

Reaction of the iminium ion with a compound containing an active hydrogen (the enol or enolate).

The nucleophilic carbon of the enol(ate) attacks the electrophilic carbon of the iminium ion.

This attack forms a new carbon-carbon bond, resulting in the formation of a β-amino carbonyl compound, often referred to as a Mannich base.

This methodology is widely employed in the synthesis of natural products and pharmaceuticals due to its efficiency in constructing complex molecular frameworks.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

This compound, as a precursor to the corresponding imine, can participate in various cycloaddition reactions. The reactivity of the imine is often enhanced by protonation of the nitrogen atom, which increases its electrophilicity. nih.gov This makes the resulting iminium ion a more potent dienophile or dipolarophile in cycloaddition reactions.

Diels-Alder Reactions: In the context of aza-Diels-Alder reactions, imines can act as dienophiles, reacting with dienes to form six-membered nitrogen-containing heterocyclic rings. nih.gov The reaction, often referred to as the Povarov reaction, typically involves the in-situ formation of an imine from an aldehyde and an amine, which then undergoes a [4+2] cycloaddition with an alkene. nih.gov While specific examples involving this compound are not extensively detailed in the provided results, the general principle suggests its potential participation in such reactions, likely requiring activation to the more electrophilic iminium species.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions represent another pathway for imine reactivity. For instance, the irradiation of imines can lead to an excited state with radical character on the nitrogen atom. This can facilitate cycloaddition with alkenes to form four-membered rings. nih.gov A study on a formal (4+2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes with alkenes highlights the utility of photochemical activation of imines for constructing complex polycyclic amine scaffolds. nih.gov Although this example doesn't directly involve diphenylmethanimine, it illustrates a relevant reactive pathway for imines.

Allylation and Borylation Reactions

While specific studies on the allylation and borylation of this compound were not found, the reactivity of the corresponding iminium ion suggests potential for such transformations. Iminium ions are known electrophiles that can react with various nucleophiles.

Allylation Reactions: Allylation of iminium ions, typically generated in situ, is a known method for the synthesis of homoallylic amines. These reactions often employ organometallic reagents such as allylboronates or allylsilanes as the nucleophilic allyl source. A one-pot reaction sequence involving amino allylsilanes and carbonyl compounds can lead to the formation of quinolizidines and indolizidines through an iminium ion cascade. nih.gov

Borylation Reactions: The borylation of imines is a less common transformation compared to their reduction or allylation. However, the development of new catalytic systems could enable such reactions.

Hydrolysis of Iminium Salts: Mechanism and Factors Affecting Reversibility

The hydrolysis of iminium salts, such as this compound, is a fundamental and reversible reaction that regenerates the corresponding carbonyl compound and amine. vaia.comchemistrysteps.commasterorganicchemistry.com

Mechanism: The hydrolysis process is essentially the reverse of imine formation. chemistrysteps.commasterorganicchemistry.com Under acidic conditions, the reaction proceeds through the following key steps:

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion. vaia.comchemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom to a base, often another water molecule, to form a carbinolamine (also known as a hemiaminal). vaia.comyoutube.com

Protonation of Nitrogen: The nitrogen atom of the carbinolamine is protonated by an acid source, such as hydronium ion, making the amino group a better leaving group. chemistrysteps.commasterorganicchemistry.com

Elimination of the Amine: The lone pair of electrons on the oxygen atom assists in the elimination of the amine, forming a protonated carbonyl compound (an oxonium ion). chemistrysteps.commasterorganicchemistry.com

Deprotonation: A base, typically water, removes the proton from the oxonium ion to yield the final ketone or aldehyde and regenerates the acid catalyst. chemistrysteps.commasterorganicchemistry.com

Factors Affecting Reversibility:

Water Concentration: The reaction is an equilibrium process. A large excess of water drives the equilibrium towards hydrolysis and the formation of the carbonyl compound and amine. chemistrysteps.commasterorganicchemistry.com Conversely, removing water, for example by using a Dean-Stark apparatus, favors the formation of the imine. nih.gov

pH: The rate of hydrolysis is pH-dependent. The reaction is generally acid-catalyzed. masterorganicchemistry.com Protonation of the imine nitrogen makes it more susceptible to nucleophilic attack by water. nih.govmasterorganicchemistry.com However, the rate-determining step can change with pH. At neutral pH, the loss of water can be rate-determining, while at acidic pH, the initial attack of the amine on the carbonyl can be the slowest step in the reverse reaction. masterorganicchemistry.com The maximum rate of hydrolysis for some imines has been observed around pH 4. masterorganicchemistry.com

Steric and Electronic Effects: The structure of the iminium salt, including steric hindrance around the C=N bond and the electronic nature of the substituents, can influence the rate and equilibrium position of the hydrolysis reaction.

Reductive Transformations of Iminium Species (e.g., Reductive Amination, Asymmetric Reduction)

Iminium species derived from this compound are excellent candidates for reductive transformations to yield the corresponding amines.

Reductive Amination: Reductive amination is a widely used method for synthesizing amines from carbonyl compounds and amines via an intermediate imine or iminium ion. nih.govwikipedia.org The process involves the in-situ formation of the imine, which is then reduced to the amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org NaBH₃CN is particularly useful as it is less reactive towards ketones and aldehydes at the optimal pH for imine formation (around 4-5), allowing for selective reduction of the iminium ion. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (H₂/Pd) is also a highly effective method for reductive amination. wikipedia.org

Asymmetric Reduction: The asymmetric reduction of prochiral iminium salts offers a direct route to chiral amines. tandfonline.comchempedia.info This can be achieved using chiral reducing agents or catalysts. One approach involves the use of chiral dihydropyridine (B1217469) derivatives, such as the Hantzsch ester, which can transfer a hydride to one of the enantiotopic faces of the iminium salt. tandfonline.comoup.com Studies have shown that the stereochemical outcome can be influenced by the chirality of the dihydropyridine, the solvent, and other reaction parameters. tandfonline.com Organocatalysis, employing chiral Brønsted acids in combination with a hydride source like a Hantzsch ester, has also emerged as a powerful strategy for the asymmetric reduction of imines and iminium ions. chempedia.info

Transimination and Imine Metathesis Reactions

Transimination: This reaction involves the exchange of the amine component of an imine. It is an equilibrium-controlled process where an existing imine reacts with a new amine to form a new imine and release the original amine. nih.gov This process is driven by factors such as the relative nucleophilicity of the amines and the stability of the resulting imines.

Imine Metathesis: Imine metathesis is a reaction in which the fragments of two different imines are exchanged to form two new imines. researchgate.net This reaction proceeds under equilibrium control and can be catalyzed by acids. nih.gov While specific examples with this compound are not detailed, the general reactivity pattern of imines suggests its potential to participate in such exchange reactions. nih.gov

Multicomponent Reaction (MCR) Pathways Involving Iminium Intermediates

Iminium intermediates, which can be readily generated from this compound, are key reactive species in a variety of multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.org

Imines and their corresponding iminium ions can act as electrophiles in MCRs. nih.gov A classic example is the Mannich reaction , a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone or an enolizable aldehyde). nih.govorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound.

Other notable MCRs involving iminium intermediates include:

Strecker Synthesis: This reaction produces α-amino acids from an aldehyde, ammonia (or an amine), and cyanide. An iminium ion is formed in situ and then attacked by the cyanide nucleophile. acs.org

Ugi and Passerini Reactions: These are isocyanide-based MCRs where imines or iminium ions can act as the electrophilic component. organic-chemistry.org

Povarov Reaction: As mentioned earlier, this aza-Diels-Alder reaction can be considered an MCR for the synthesis of quinoline (B57606) derivatives. nih.gov

The versatility of iminium ions in MCRs allows for the rapid construction of diverse and complex molecular scaffolds, which is of significant interest in medicinal chemistry and drug discovery. nih.gov

Applications and Synthetic Utility of Diphenylmethanimine Hydrochloride

Role as a Key Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The imine functionality is a cornerstone in the construction of nitrogen-containing ring systems. Diphenylmethanimine provides a stable and reliable source for generating the crucial imine or iminium ion intermediates required for cyclization reactions that form heterocyclic scaffolds. researchgate.netacs.org

Quinolizidine (B1214090) and indolizidine alkaloids are important bicyclic nitrogen heterocycles found in numerous natural products. researchgate.netnih.gov Key synthetic strategies for constructing these frameworks, such as the intramolecular Mannich reaction and the imino Diels-Alder reaction, rely on the formation and subsequent cyclization of an imine or iminium ion intermediate. nih.govpsu.edursc.org

While direct, single-step syntheses starting from diphenylmethanimine hydrochloride are not commonly documented, its role as an ammonia (B1221849) surrogate is critical. A general synthetic approach involves the alkylation of benzophenone (B1666685) imine with a substrate containing a latent electrophilic or diene moiety. The benzophenone group acts as a protecting group for the primary amine. After the alkylation step, the imine is hydrolyzed, often under mild acidic conditions, to unmask the primary amine. This amine then undergoes a spontaneous or catalyzed intramolecular condensation with a carbonyl group elsewhere in the molecule to form a cyclic iminium ion, which is the direct precursor to the bicyclic alkaloid core. nih.govnih.gov This cascade process, involving the in-situ generation of an iminium ion that is trapped intramolecularly, is a powerful method for the stereoselective synthesis of these complex alkaloids. nih.gov

For example, the intramolecular Mannich reaction, a powerful tool for alkaloid synthesis, proceeds via the cyclization of an amino-ketone or amino-aldehyde. rsc.orgnih.gov Using benzophenone imine as the nitrogen source allows for the construction of the necessary acyclic precursor, which, upon deprotection, cyclizes to form the desired indolizidine or quinolizidine skeleton.

Diphenylmethanimine is a versatile intermediate for synthesizing a range of nitrogen heterocycles beyond bicyclic alkaloids.

Quinolines: In a formal [2+4] cycloaddition, the reaction of benzophenone imine with methyl-2-chloro-2-cyclopropylideneacetate leads to the formation of substituted quinolines. researchgate.net

Pyrroles: While direct use is less common, the principles of imine chemistry are central to pyrrole (B145914) synthesis. Many multicomponent reactions for pyrrole synthesis proceed through the in-situ formation of an imine intermediate from a primary amine and a carbonyl compound.

α-Trifluoromethylated Heterocycles: Benzophenone imine has been utilized in the synthesis of α-trifluoromethylated nitrogen heterocycles. It is used to prepare a trifluoromethylated homoallylamine, which serves as a key starting material that can be converted into the target heterocycle through a sequence involving alkylation and ring-closing metathesis. researchgate.net

Utilization in Asymmetric Synthesis and Chiral Auxiliaries

The imine bond of diphenylmethanimine provides a site for enantioselective transformations, allowing for the synthesis of chiral molecules with high stereocontrol.

The formation of an iminium ion from an imine enhances its electrophilicity, making it a prime target for nucleophilic attack. nih.gov When chiral catalysts are employed, this addition can be rendered highly enantioselective. Chiral secondary amines can condense with unsaturated aldehydes (enals) to form chiral iminium salts. These activated intermediates then react with nucleophiles, with the chiral catalyst directing the approach to one face of the iminium ion, thereby controlling the stereochemistry of the final product. nih.gov Although not always starting directly from diphenylmethanimine, these principles demonstrate the potential for its derived iminium ion to participate in stereoselective C-C bond-forming reactions.

Diphenylmethanimine (as benzophenone imine) has been directly used as a substrate in novel catalytic systems to produce chiral amino acid derivatives. An efficient method involves the enantioselective insertion of an α-diazoester into the N-H bond of benzophenone imine. This reaction is achieved through a cooperative catalysis system using a rhodium catalyst (Rh₂(esp)₂) and a chiral guanidine (B92328) catalyst, affording α-amino esters in high yields and excellent enantioselectivity under mild conditions. nih.gov

Additionally, the benzophenone imine moiety can serve as a protecting group that facilitates asymmetric synthesis. For instance, the benzophenone imine of glycine (B1666218) can be used in the enantioselective synthesis of functionalized α-amino acids, where a chiral quaternary ammonium (B1175870) salt is used as a phase-transfer catalyst to control the stereochemistry of the alkylation step. researchgate.net

Table 1: Examples of Asymmetric Reactions Involving Benzophenone Imine This table is interactive. You can sort and filter the data.

Reaction Type Catalyst System Substrates Product Type Yield Enantiomeric Ratio (er) Ref
N-H Carbene Insertion Rh₂(esp)₂ / Chiral Guanidine Benzophenone imine, Ethyl α-diazoacetate α-Amino ester up to 99% up to 95.5:4.5 nih.gov
N-H Carbene Insertion Rh₂(esp)₂ / Chiral Guanidine Benzophenone imine, α-Alkyl α-diazoesters α-Alkyl α-amino ester 30-96% 93:7 to 95.5:4.5
Phase-Transfer Alkylation Chiral Quaternary Ammonium Salt Benzophenone imine of glycine Functionalized α-amino acids - High researchgate.net

Precursors to Amines via Reductive Processes

One of the most widespread applications of diphenylmethanimine is as a stable equivalent of ammonia for the synthesis of primary amines. acs.orgrsc.org The benzophenone imine group is robust enough to withstand various reaction conditions, such as chromatography, yet it can be readily cleaved to reveal the primary amine. researchgate.netijcrt.org

This cleavage is typically achieved through two main pathways:

Hydrolysis: Mild acidic conditions, such as treatment with a catalytic amount of hydrochloric acid in wet tetrahydrofuran (B95107) (THF) or using hydroxylamine (B1172632) hydrochloride, efficiently hydrolyze the imine to the corresponding primary amine and benzophenone. researchgate.net

Hydrogenation: Catalytic hydrogenation provides another mild and effective method for deprotection, yielding the primary amine. researchgate.net

The reduction of the C=N double bond to a C-N single bond can also be accomplished with various reducing agents. Reagents like sodium borohydride (B1222165) are commonly used for the reduction of imines to amines. ijcrt.org This transformation is a fundamental process in organic synthesis, often employed in reductive amination protocols where a ketone or aldehyde is converted directly to an amine.

Table 2: Deprotection/Reduction Methods for Benzophenone Imine This table is interactive. You can sort and filter the data.

Method Reagent(s) Product Notes Ref
Hydrolysis Catalytic HCl in wet THF Primary Amine Mild conditions, liberates benzophenone researchgate.net
Hydrolysis Hydroxylamine hydrochloride Primary Amine Mild conditions, forms benzophenone oxime researchgate.net
Hydrogenation H₂, Palladium catalyst Primary Amine Mild deprotection researchgate.net
Reduction Sodium Borohydride (NaBH₄) Primary Amine Standard imine reduction ijcrt.org

Ligand Chemistry in Coordination Compounds

Diphenylmethanimine, the neutral form of this compound, demonstrates notable utility as a ligand in the formation of coordination compounds, particularly with coinage metals such as gold, silver, and copper. The nitrogen atom of the imine group possesses a lone pair of electrons, enabling it to coordinate to metal centers, thus acting as a monodentate ligand. Research in this area has revealed the synthesis and characterization of several such complexes, providing insights into their structural and supramolecular chemistry. rsc.org

The reaction of diphenylmethanimine with gold(I) halides, such as [AuCl(SMe₂)] or [AuBr(C₄H₈S)], leads to the formation of various gold(I) complexes. For instance, the reaction with one equivalent of diphenylmethanimine can yield the complex [AuCl(Ph₂C=NH)] (1a). In this complex, the diphenylmethanimine ligand is directly coordinated to the gold(I) center. rsc.org

Further reactivity studies show that treatment of these gold(I) complexes with potassium iodide can induce a redox process, resulting in the formation of gold(0) and the bis(diphenylmethanimine)gold(I) cation, [Au(Ph₂C=NH)₂]⁺, which can be isolated as the triiodide salt [Au(Ph₂C=NH)₂][I₃] (3). Similarly, bis(diphenylmethanimine) complexes of gold(I) and silver(I) with the tetrafluoroborate (B81430) counter-anion, [Au(Ph₂C=NH)₂]BF₄ (5) and [Ag(Ph₂C=NH)₂]BF₄ (6), have been synthesized by reacting two equivalents of the ketimine with [Au(PhCN)₂]BF₄ or AgBF₄, respectively. rsc.org

In the case of copper, the reaction of copper(I) iodide with an excess of diphenylmethanimine results in the formation of the complex [CuI(Ph₂C=NH)] (4). rsc.org

The crystal structures of these complexes have been determined, providing valuable information on their coordination geometries and intermolecular interactions. For example, the gold(I) center in [Au(Ph₂C=NH)₂]⁺ and the silver(I) center in [Ag(Ph₂C=NH)₂]⁺ are two-coordinate, with a linear arrangement of the two diphenylmethanimine ligands. A comparison of the bond lengths reveals that the Au-N bond is shorter than the Ag-N bond, which is consistent with the smaller ionic radius of two-coordinate gold(I) compared to two-coordinate silver(I) in complexes with nitrogen-containing ligands. rsc.org

The following table summarizes the key coordination compounds of diphenylmethanimine with coinage metals:

Compound IDChemical FormulaMetalKey Features
1a [AuCl(Ph₂C=NH)]Gold(I)Forms infinite zigzag chains via weak Au···Au interactions. rsc.org
1b [Au(Ph₂C=NH)₂][AuCl₂]Gold(I)Forms a tetranuclear Z-type unit with Au···Au contacts and N-H···Cl hydrogen bonding. rsc.org
2 [Au(Ph₂C=NH)₂][AuBr₂]Gold(I)Isostructural with 1b , with slightly longer Au···Au distances. rsc.org
3 [Au(Ph₂C=NH)₂][I₃]Gold(I)Contains bis(diphenylmethanimine)gold(I) cations and triiodide anions. rsc.org
4 [CuI(Ph₂C=NH)]Copper(I)A simple coordination complex of copper(I) iodide with diphenylmethanimine. rsc.org
5 [Au(Ph₂C=NH)₂]BF₄Gold(I)A bis(diphenylmethanimine)gold(I) complex with a tetrafluoroborate counter-anion. rsc.org
6 [Ag(Ph₂C=NH)₂]BF₄Silver(I)A bis(diphenylmethanimine)silver(I) complex with a tetrafluoroborate counter-anion. rsc.org

Building Block for Complex Molecular Architectures (e.g., Supramolecular Systems)

The structural features of this compound and its neutral counterpart, particularly the presence of the imine bond and the phenyl groups, make it a potential building block for the construction of more complex molecular architectures, including supramolecular systems. The imine linkage offers a degree of rotational freedom, while the phenyl rings can participate in non-covalent interactions such as π-π stacking, which are crucial for the self-assembly of supramolecular structures.

While specific examples of this compound being used directly as a primary building block for the synthesis of discrete, non-coordination-based supramolecular systems like macrocycles or cages are not extensively documented in the reviewed literature, the principles of supramolecular chemistry suggest its potential in this area. The formation of coordination polymers and supramolecular assemblies through the coordination complexes of diphenylmethanimine serves as a clear illustration of its capacity to direct the formation of higher-order structures. rsc.org

In the solid state, the coordination complexes of diphenylmethanimine exhibit rich supramolecular chemistry. For instance, the complex [AuCl(Ph₂C=NH)] (1a) self-assembles into infinite zigzag chains through weak gold-gold (aurophilic) interactions, with an Au···Au contact distance of 3.3633(5) Å. rsc.org

Furthermore, in the crystal structure of [Au(Ph₂C=NH)₂][AuCl₂] (1b), the cationic and anionic components arrange into a tetranuclear Z-type unit. This assembly is stabilized by both Au···Au contacts and hydrogen bonding between the N-H group of the diphenylmethanimine ligand and the chlorine atoms of the [AuCl₂]⁻ anion. rsc.org These interactions demonstrate how the diphenylmethanimine ligand, once incorporated into a metal complex, can guide the formation of intricate supramolecular architectures.

The general utility of imine-containing molecules as building blocks in supramolecular chemistry is well-established. The reversible nature of the imine bond can be exploited in dynamic covalent chemistry to construct complex structures like macrocycles and cages through thermodynamically controlled self-assembly processes. Although direct evidence for this compound in such roles is limited in the available literature, its structural motifs are analogous to other building blocks that have been successfully employed in the construction of complex molecular architectures.

Q & A

Q. What are the standard synthetic routes for Diphenylmethanimine hydrochloride, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting diphenylmethanol derivatives with dimethylamine under acidic conditions (e.g., HCl) in polar solvents like water or ethanol . Key parameters include:

  • Solvent choice : Polar solvents enhance ionic intermediate stability.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Stoichiometry : Excess HCl ensures protonation of the amine product, improving crystallinity . Yield optimization requires monitoring pH and using inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : For prolonged exposure, employ NIOSH-approved respirators (e.g., N95) .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Neutralize residual HCl with sodium bicarbonate before disposal .

Q. Which analytical methods are recommended for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like unreacted diphenylmethanol .
  • Titration : Non-aqueous titrimetry quantifies free amine content using perchloric acid in glacial acetic acid .
  • Spectroscopy : FT-IR confirms amine hydrochloride formation (N-H stretch: 2400–3000 cm⁻¹; Cl⁻ counterion: ~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using kinetic studies?

  • Rate determination : Monitor intermediate formation via in-situ NMR or UV-Vis spectroscopy. For Mannich-type reactions, pseudo-first-order kinetics are applied under excess amine conditions .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in acid-catalyzed pathways .
  • Computational modeling : Density Functional Theory (DFT) identifies transition states and activation energies for nucleophilic attack steps .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Meta-analysis : Compare datasets across solvents (e.g., water vs. ethanol) and pH conditions. For instance, solubility discrepancies in water (25°C: 50 mg/mL vs. 75 mg/mL) may arise from polymorphic forms .
  • Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4 weeks, analyzing degradation products via LC-MS .

Q. How do structural modifications impact this compound’s biological activity?

  • SAR studies : Introduce substituents (e.g., halogens, methyl groups) to the diphenylmethane backbone. For example, fluorination at the para position enhances blood-brain barrier penetration in neuropharmacological assays .
  • Enzyme inhibition assays : Test derivatives against acetylcholinesterase (AChE) using Ellman’s method to correlate substituent effects with IC₅₀ values .

Q. What advanced techniques optimize large-scale synthesis for reproducibility?

  • Continuous flow reactors : Improve heat/mass transfer, reducing reaction times (e.g., from 8 hrs to 30 mins) and impurities (<1% by HPLC) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., HCl concentration, stirring rate) for >90% yield .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate conflicting bioactivity data?

  • Bland-Altman plots : Assess agreement between in vitro (e.g., cell-based assays) and in vivo (e.g., rodent models) datasets.
  • Meta-regression : Control for covariates like assay type (e.g., ELISA vs. fluorometric) and sample size .

Q. What computational tools predict this compound’s physicochemical properties?

  • Molinspiration : Calculates logP (2.1–2.5) and polar surface area (20–30 Ų) to estimate bioavailability.
  • ADMET Predictor™ : Simulates metabolic pathways (e.g., CYP450 oxidation) and toxicity profiles .

Tables for Key Data

Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)Reference
Water50 ± 2
Ethanol120 ± 5
Dichloromethane15 ± 1

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Impurity
40°C, 75% RH, 4 wks5.2Diphenylmethanol
60°C, dry, 4 wks8.7Oxidized amine

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.